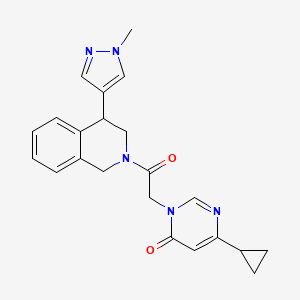![molecular formula C12H18N6 B3016186 N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide CAS No. 786578-60-7](/img/structure/B3016186.png)
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide” is a chemical compound that belongs to the class of compounds known as guanidines . It has an N-heterocyclic imino functionality, specifically the imidazolin-2-imino group . The exocyclic nitrogen atom in this group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .
Synthesis Analysis
The synthesis of such compounds often involves the reduction of nitriles and amides in the presence of a catalyst such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The steric demand of the imidazolin-2-iminato ligand can be tailored to meet the requirements for kinetic stabilization of otherwise highly reactive species .Molecular Structure Analysis
The molecular structure of “N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide” is characterized by an imidazolin-2-imino group, which is an N-heterocyclic imino functionality . This group is derived from the class of compounds known as guanidines .Chemical Reactions Analysis
The imidazolin-2-imino group in “N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide” is known to bond preferentially with electrophiles . Its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Scientific Research Applications
- Metal Corrosion Protection : N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide has been studied as an organic inhibitor for metal corrosion. Its chemical structure plays a crucial role in protecting metals in aggressive environments .
- The compound’s imidazolin-2-imino group serves as a potent electron pair donor. It has shown catalytic activity in dehydrocoupling reactions, particularly in the synthesis of aminoboranes from amine–boranes .
Corrosion Inhibition
Metal-Free Catalysis
N-Heterocyclic Compound Synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeBeta-secretase 1 and Urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes, including protein cleavage and signal transduction.
Mode of Action
Based on the structure of the compound, it likely interacts with its targets through the formation ofimine bonds . Imine formation is a common mechanism in biochemistry, where a primary amine reacts with a carbonyl compound to form an imine. This reaction is reversible and acid-catalyzed .
Biochemical Pathways
Amino acids, which share structural similarities with this compound, are known to be involved in a wide range of biochemical pathways, including protein synthesis and metabolism .
Result of Action
Compounds that target enzymes like beta-secretase 1 and urokinase-type plasminogen activator can influence a variety of cellular processes, including signal transduction and protein cleavage .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity and stability of many compounds .
properties
IUPAC Name |
N-(diaminomethylidene)-4-phenylpiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c13-11(14)16-12(15)18-8-6-17(7-9-18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H5,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWASOLNMNSTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3016108.png)


![1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B3016113.png)




![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)
